4-Bromo-5-fluoro-2-methoxypyridine
Description
Significance as a Versatile Intermediate in Organic Synthesis
The importance of 4-Bromo-5-fluoro-2-methoxypyridine in organic synthesis stems from the distinct reactivity imparted by its substituents. Organic chemical synthesis focuses on the intentional construction of complex organic molecules through chemical reactions, a field where versatile starting materials are invaluable. dcfinechemicals.com The presence of both a bromine and a fluorine atom on the pyridine (B92270) ring offers multiple, distinct reaction pathways.
Halogenated pyridines are well-established precursors for a variety of coupling reactions. For instance, the bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. chemicalbook.comossila.com These reactions are fundamental for forming new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups. The fluorine atom, located at the 5-position, along with the activating nature of the pyridine nitrogen, facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.gov Research has shown that fluoropyridines can be significantly more reactive in SNAr reactions than their chloro-substituted counterparts, enabling the introduction of a wide array of nucleophiles under mild conditions. nih.gov
The methoxy (B1213986) group at the 2-position further diversifies the compound's reactivity. As an electron-donating group, it influences the electronic properties of the pyridine ring and can direct certain reactions. fluoromart.com This multi-functional nature allows chemists to perform sequential and site-selective modifications, making this compound a highly valuable and adaptable tool for constructing elaborate molecular frameworks. fluoromart.com
Role in the Development of Substituted Pyridine Scaffolds
Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds found in biologically active compounds and approved pharmaceuticals. nih.gov The development of novel molecules for medicinal chemistry often relies on the synthesis of libraries of substituted pyridines to study structure-activity relationships (SAR). nih.gov
This compound serves as an excellent starting point for generating such libraries. Its structure is a blueprint for creating highly substituted pyridine scaffolds that are otherwise difficult to access. By leveraging the differential reactivity of the bromo and fluoro substituents, chemists can introduce a variety of functional groups in a controlled manner. For example, a Suzuki coupling at the bromine position followed by a nucleophilic substitution at the fluorine position can yield a tri-substituted pyridine with precise control over the final structure.
The synthesis of complex pyridine derivatives is a cornerstone of drug discovery. mdpi.com For instance, related halogenated pyridines like 2-bromo-5-fluoropyridine (B41290) are used in the synthesis of mGluR5 antagonists for potential therapeutic applications. chemicalbook.com Similarly, other functionalized pyridines form the core of compounds evaluated for anticancer and antimicrobial properties. nih.gov The ability to use this compound to build diverse pyridine-based molecules makes it a key player in the ongoing search for new and effective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXAHNHAAPUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660531 | |
| Record name | 4-Bromo-5-fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-00-5 | |
| Record name | 4-Bromo-5-fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-fluoro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Route Design
Direct Synthesis Approaches
Direct synthesis approaches involve the sequential introduction of the bromo, fluoro, and methoxy (B1213986) groups onto a pyridine (B92270) core. The order of these introductions is critical to the success of the synthesis, as the directing effects of the existing substituents will influence the position of subsequent functionalizations.
Halogenation is a fundamental process in the synthesis of 4-Bromo-5-fluoro-2-methoxypyridine. The introduction of bromine and fluorine onto the pyridine ring can be achieved through various methods. The specific halogenating agents and reaction conditions are chosen to control the regioselectivity of the reaction. For instance, the bromination of a pre-existing fluorinated or methoxylated pyridine can be a key step. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can be employed. The position of bromination will be directed by the electronic properties of the substituents already present on the ring.
The introduction of the methoxy group at the C2 position is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. A suitable leaving group, such as a halogen, at the C2 position of a brominated and fluorinated pyridine precursor can be displaced by a methoxide (B1231860) source, such as sodium methoxide. The reactivity of the leaving group is enhanced by the presence of electron-withdrawing groups on the pyridine ring.
Achieving the desired 4-bromo, 5-fluoro, 2-methoxy substitution pattern is a significant challenge due to the complex interplay of electronic and steric effects of the substituents. The order of the substitution reactions is paramount. For example, starting with a pyridine ring that has a directing group can guide the incoming substituents to the desired positions. The use of activating or deactivating groups can be strategically employed to control the regiochemistry of the halogenation and methoxylation steps. The principles of aryne chemistry can also be applied to achieve specific substitution patterns on the pyridine ring, where the distortion of the pyridyne intermediate can direct the regioselectivity of nucleophilic additions. nih.gov
Precursor-Based Synthetic Routes
An alternative to the direct functionalization of the pyridine ring is the use of a pre-functionalized pyridine derivative, which is then chemically modified to yield the final product.
A common and effective strategy involves starting with a 2-methoxy-5-aminopyridine derivative. This precursor already contains the methoxy group in the correct position and an amino group that can be converted into the desired fluoro and bromo substituents.
The amino group at the C5 position of a 2-methoxypyridine (B126380) precursor can be transformed into a diazonium salt using a diazotizing agent such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate. For the introduction of the fluorine atom, the Balz-Schiemann reaction is a classic method, which involves the thermal decomposition of a diazonium fluoroborate salt. Alternatively, more modern fluorinating agents can be employed for this transformation. Following the introduction of the fluorine at the C5 position, the subsequent bromination at the C4 position can be carried out to yield this compound. The synthesis of related bromo-methoxypyridines from aminomethoxypyridines has been documented, providing a basis for this approach. chemicalbook.com
Utilization of 2-Methoxy-5-aminopyridine Derivatives
Subsequent Bromination Techniques
The introduction of a bromine atom onto a pre-existing fluoro-methoxypyridine scaffold is a common strategy for the synthesis of this compound. Two principal reagents for this transformation are N-Bromosuccinimide (NBS) and liquid bromine.
N-Bromosuccinimide (NBS): NBS is a widely used reagent for electrophilic bromination, particularly for substrates that may be sensitive to the harsh conditions of liquid bromine. organic-chemistry.orgmasterorganicchemistry.com In the synthesis of a related compound, 3-Bromo-5-fluoro-2-methoxypyridine, 2-methoxy-5-fluoropyridine is treated with NBS in a suitable solvent like anhydrous tetrahydrofuran. guidechem.com The reaction is typically conducted at elevated temperatures to facilitate the bromination. guidechem.com This method offers a convenient and often high-yielding route to the desired brominated product. google.com The use of NBS is advantageous as it provides a constant, low concentration of bromine, which can help to avoid side reactions that may occur with bulk bromine. masterorganicchemistry.com
Liquid Bromine: Direct bromination using liquid bromine is another established method. For instance, the synthesis of 2-bromo-5-methoxypyridine (B47582) has been achieved by treating 2-amino-5-methoxypyridine (B21397) with bromine in hydrobromic acid at low temperatures, followed by diazotization and subsequent reaction. chemicalbook.com While effective, this method often requires careful control of reaction conditions due to the corrosive and reactive nature of liquid bromine.
Derivatization from Related Pyridines
The target compound can also be synthesized through the modification of other substituted pyridines, such as 5-Bromo-2-methoxypyridine or 4-Fluoro-2-methoxypyridine.
Lithium-Bromine Exchange Reactions
Lithium-bromine exchange is a powerful tool in organometallic chemistry for the introduction of functional groups onto an aromatic ring. clockss.orgnih.gov This reaction typically involves the treatment of a brominated precursor with an organolithium reagent, such as n-butyllithium, to generate a lithiated intermediate. clockss.orgacs.org This intermediate can then be quenched with an appropriate electrophile to install the desired functionality. While direct application to this compound synthesis from a different bromo-pyridine is not explicitly detailed in the provided results, the principle is broadly applicable in pyridine chemistry. clockss.orgnih.govznaturforsch.com For example, regioselective lithium-halogen exchange has been demonstrated on various halo-substituted alkoxypyridines, highlighting the utility of this method for preparing substituted pyridine derivatives. arkat-usa.org
Electrophilic and Nucleophilic Substitution Strategies
The pyridine ring, while electron-deficient, can undergo electrophilic substitution, albeit under harsher conditions than benzene (B151609). quimicaorganica.orgquora.com The position of substitution is influenced by the existing substituents. For instance, in 2-methoxypyridine, the methoxy group is an activating group, directing electrophilic attack to the ortho and para positions. chegg.comyoutube.com
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netpressbooks.pubyoutube.com A halogen atom on the pyridine ring can be displaced by a nucleophile. acs.orgresearchgate.net The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with fluoro groups generally being more readily displaced than bromo groups in many SNAr reactions. reddit.com The synthesis of this compound could potentially involve a nucleophilic substitution reaction on a suitably substituted pyridine precursor.
Advanced Synthetic Techniques
Modern synthetic chemistry offers sophisticated methods for the construction of highly functionalized molecules like this compound.
Catalytic Approaches (e.g., Palladium-Catalyzed Alkoxycarbonylation)
Palladium-catalyzed reactions are indispensable tools in organic synthesis. nih.gov Palladium-catalyzed alkoxycarbonylation, for example, is a method for converting unsaturated compounds into carboxylic acid derivatives. acs.orgrsc.org While a direct application to the synthesis of this compound is not specified, palladium catalysis is widely used in the synthesis of substituted pyridines. acs.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions of pyridine derivatives are common strategies for building molecular complexity. nih.gov
Organometallic Reagent Applications
Organometallic reagents play a crucial role in the functionalization of pyridines.
Magnesiation: Directed ortho-magnesiation using Grignard reagents or magnesium amide bases can be a highly regioselective method for introducing substituents onto a pyridine ring. znaturforsch.comnih.gov For instance, selective bromine-magnesium exchange has been achieved on a substituted pyridazinone. nih.gov Furthermore, the magnesiation of aryl fluorides, which are typically inert, can be achieved using catalytic methods, opening up avenues for the generation of arylmagnesium reagents from fluorinated precursors. nih.gov
Organolithium Chemistry: Organolithium reagents are widely used for the deprotonation (lithiation) or halogen-metal exchange of pyridine derivatives. clockss.orgacs.orgrsc.orgresearchgate.netacs.org The resulting lithiated pyridines are versatile intermediates that can react with a wide range of electrophiles. clockss.org The choice of the organolithium reagent and reaction conditions is crucial for achieving the desired regioselectivity and avoiding side reactions, such as addition to the pyridine ring. clockss.orgacs.org
Solid-Phase Synthesis Methodologies
Solid-phase synthesis offers a powerful platform for the assembly of complex molecules like this compound, facilitating purification and enabling high-throughput library generation. While direct solid-phase synthesis of this specific compound is not extensively documented, established methodologies for substituted pyridines and related heterocycles provide a clear blueprint for its potential construction on a solid support.
A plausible solid-phase approach would involve anchoring a suitable precursor to a resin, followed by sequential modification of the heterocyclic core. For instance, a resin-bound dihydropyridone could serve as a versatile intermediate. The synthesis could commence with the immobilization of a functionalized building block, such as a β-ketoester, onto a solid support. Subsequent condensation with an appropriate aldehyde and an ammonia (B1221849) source would lead to the formation of a resin-bound dihydropyridine (B1217469) ring, a reaction reminiscent of the classical Hantzsch pyridine synthesis. wikipedia.org
The crucial steps of halogenation and methoxylation could then be performed on the solid-supported intermediate. The introduction of the bromo and fluoro substituents would require careful selection of reagents and conditions to ensure compatibility with the resin and linker. Finally, cleavage from the solid support would release the target molecule, this compound. A novel strategy for cleaving the resin to yield an unsubstituted site on the molecule has also been developed in the context of pyrimidine (B1678525) synthesis, which could be adapted for pyridines. nih.gov
Recent advancements have also demonstrated the synthesis of amide-based pyridinium (B92312) bromides using solvent-free, microwave-assisted solid-phase methods. nih.gov These techniques have been shown to significantly reduce reaction times and increase yields, while adhering to the principles of green chemistry by exhibiting 100% atom economy. nih.gov
Table 1: Potential Solid-Phase Synthesis Strategy for this compound
| Step | Description | Key Considerations |
| 1. Anchoring | Immobilization of a functionalized precursor (e.g., a β-ketoester) onto a solid support. | Choice of resin and linker to ensure stability during subsequent reactions and efficient cleavage. |
| 2. Ring Formation | Hantzsch-type condensation with an aldehyde and ammonia source to form the dihydropyridine ring. | Optimization of reaction conditions to maximize yield on the solid phase. |
| 3. Oxidation | Aromatization of the dihydropyridine to the corresponding pyridine. | Use of mild oxidizing agents compatible with the solid support. |
| 4. Functionalization | Sequential introduction of bromo, fluoro, and methoxy groups. | Site-selectivity of the reactions and protection of other reactive sites if necessary. |
| 5. Cleavage | Release of the final product from the solid support. | Cleavage conditions should not degrade the target molecule. |
Domino C-O/C-N/C-C Bond Formation Reactions
Domino reactions, also known as cascade or tandem reactions, are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single operation without isolating intermediates. The application of domino reactions to the synthesis of highly substituted pyridines like this compound is a promising approach, although specific examples for this exact molecule are not prevalent in the literature.
The construction of the pyridine ring itself can be achieved through multicomponent domino reactions. bohrium.comnih.gov For instance, a high-yielding, multi-component domino synthesis of functionalized pyridines has been developed using (E)-3-(dimethylamino)-1-aryl/heteroaryl-prop-2-en-1-ones, 1,3-dicarbonyl compounds, and an ammonium (B1175870) salt, with GaI₃ proving to be an effective catalyst. nih.gov A plausible mechanism involves the formation of an imine/enamine intermediate, followed by a domino nucleophilic Michael reaction, intramolecular cyclization, and aromatization. nih.gov
Furthermore, domino sequences can be employed for the functionalization of a pre-existing pyridine ring. A cascade reaction involving a Cu-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, followed by electrocyclization and air oxidation, provides a modular method for preparing highly substituted pyridines. organic-chemistry.org
The formation of C-N and C-C bonds on a pyridine ring through domino or cascade processes is a subject of ongoing research. A metal-free cascade reaction for the formation of C-C and C-N bonds has been developed for the synthesis of 3-cyano-2-pyridones. nih.gov This methodology demonstrates the potential for constructing multiple bonds on the pyridine nucleus in a single, efficient step. nih.gov Additionally, metal-free, site-selective C-N bond-forming reactions have been reported for polyhalogenated pyridines, which could be adapted for the introduction of nitrogen-containing substituents onto a bromo-fluoro-pyridine scaffold. rsc.org
Table 2: Illustrative Domino Reaction for Substituted Pyridine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Key Bond Formations |
| Aldehyde, β-ketoester (2 equiv.), Ammonium Acetate | Often requires oxidation in a subsequent step | Dihydropyridine/Pyridine | C-C, C-N |
| (E)-3-(dimethylamino)-1-aryl-prop-2-en-1-one, 1,3-dicarbonyl compound, Ammonium Salt | GaI₃ | Functionalized Pyridine | C-C, C-N |
| Alkenylboronic acid, α,β-unsaturated ketoxime O-pentafluorobenzoate | Cu-catalyst, then thermal electrocyclization | Highly Substituted Pyridine | C-N, C-C |
Chemical Reactivity and Mechanistic Investigations
Reactivity of Halogen Substituents
The bromine and fluorine atoms attached to the pyridine (B92270) core are key sites for chemical modification, enabling the introduction of a wide array of functional groups through several reaction types.
The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of electron-withdrawing halogen substituents. In principle, either the bromo or the fluoro substituent could be displaced by a nucleophile. The outcome of such reactions is often dependent on the reaction conditions and the nature of the incoming nucleophile.
The bromine atom at the 4-position of 4-Bromo-5-fluoro-2-methoxypyridine is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Negishi Cross-Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. It is a powerful tool for creating new carbon-carbon bonds.
Suzuki-Miyaura Coupling: The bromine at the 4-position demonstrates high reactivity in Suzuki-Miyaura couplings, which utilize organoboron compounds to form aryl-aryl bonds. This regioselectivity is favorable when compared to isomers with bromine at the 5-position, which may present greater steric hindrance.
Other Cross-Coupling Reactions: The versatility of the bromo group extends to other coupling methodologies, including Hiyama (organosilicon) and Stille (organotin) couplings, further broadening its synthetic utility. ambeed.comambeed.com
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. For instance, the use of specific ligands like XPhos can be critical in controlling the regioselectivity of the coupling process.
The bromo substituent can undergo halogen-lithium exchange upon treatment with organolithium reagents, such as n-butyllithium. This reaction generates a lithiated pyridine species, which is a potent nucleophile and can react with various electrophiles. This method provides a pathway to introduce a range of substituents at the 4-position of the pyridine ring. A similar transformation, the lithium-bromine exchange, is a known reactive pathway for other brominated pyridine derivatives. fluoromart.com
Reactivity of Methoxy (B1213986) Group
The methoxy group can be cleaved to reveal a hydroxyl group, converting the 2-methoxypyridine (B126380) derivative into a 2-hydroxypyridine (B17775) or its tautomeric 2-pyridone form. This transformation is typically achieved under harsh reaction conditions. This demethylation can sometimes occur as an unintended side reaction during other transformations, particularly those requiring elevated temperatures or strong bases.
As an electron-donating group, the methoxy substituent at the 2-position increases the electron density of the pyridine ring. fluoromart.com This electronic contribution can influence the regioselectivity of electrophilic substitution reactions, should they be feasible on the already substituted ring. The presence of the methoxy group can also impact the biological activity of molecules derived from this scaffold. ontosight.ainih.gov In the broader context of pyridine chemistry, the methoxy group is known to affect the compound's physical and chemical properties, including its interaction with biological targets. fluoromart.com
Pyridine Ring Activation and Deactivation
The reactivity of the pyridine ring in this compound is a consequence of the combined electronic effects of its substituents and the inherent electron-withdrawing nature of the ring nitrogen. The methoxy group (-OCH₃) at the C2 position is an activating group, donating electron density to the ring via a resonance effect (+R). Conversely, the fluoro and bromo substituents at C5 and C4, respectively, are deactivating groups, withdrawing electron density through their inductive effects (-I). The pyridine nitrogen itself strongly deactivates the ring towards electrophilic attack.
Electrophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) reactions on pyridine are generally sluggish due to the electron-deficient character of the ring, which is further exacerbated by the formation of a pyridinium (B92312) salt under acidic reaction conditions. quimicaorganica.orgaklectures.com For this compound, the substituents guide the regioselectivity of any potential electrophilic attack.
The powerful activating and ortho-, para-directing 2-methoxy group would theoretically direct incoming electrophiles to the C3 and C5 positions. However, the C5 position is already substituted with a fluorine atom. Therefore, the C3 position is the most probable site for electrophilic attack. The halogen atoms at C4 and C5 also influence the ring's reactivity, primarily through deactivation. While EAS on this specific molecule is not extensively documented, predictions based on general principles suggest that forcing conditions would be necessary, with substitution, if any, occurring at the C3 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influence | Predicted Outcome |
| C3 | Activated by 2-OCH₃ (ortho) | Most likely site for substitution |
| C6 | Sterically hindered by 2-OCH₃; electronically neutral relative to other positions | Substitution is unlikely |
Ortho-Directed Lithiation Studies
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). pku.edu.cn The methoxy group is a well-established DMG. In the case of this compound, the 2-methoxy group would direct lithiation by an organolithium reagent, such as n-butyllithium, to the C3 position.
However, a significant competing reaction pathway exists: lithium-halogen exchange. This exchange is particularly rapid for aryl bromides and iodides when treated with organolithium reagents. ias.ac.in In this molecule, the bromine at C4 presents a prime site for such an exchange. The reaction of this compound with an alkyllithium reagent is therefore expected to yield a mixture of at least two lithiated intermediates: the C3-lithiated species via DoM and the C4-lithiated species via lithium-bromine exchange. Studies on similarly substituted bromopyridines have shown that the lithium-halogen exchange can be the dominant pathway. ias.ac.inresearchgate.net
Table 2: Competing Pathways in Lithiation Reactions
| Reagent | Pathway | Intermediate |
| Alkyllithium (e.g., n-BuLi) | Directed Ortho-Metalation (DoM) | 4-Bromo-5-fluoro-2-methoxy-3-lithiopyridine |
| Alkyllithium (e.g., n-BuLi) | Lithium-Halogen Exchange | 4-Lithio-5-fluoro-2-methoxypyridine |
Involvement in Pyridyne Chemistry
Precursor Role in Generating Reactive Intermediates
Pyridynes are highly reactive intermediates that can be generated from dihalopyridines or halopyridines under strong basic conditions. The formation typically proceeds through deprotonation adjacent to a halogen followed by the elimination of a lithium halide. Given the potential for regioselective lithiation, this compound could theoretically serve as a precursor to a pyridyne intermediate.
Two primary pathways to a pyridyne from this substrate can be postulated:
Via C3-lithiation: If directed ortho-metalation occurs at the C3 position, subsequent elimination of the adjacent C4-bromide is sterically and electronically unlikely. Elimination of the C2-methoxy group is also not a typical pathway.
Via C4-lithiation: Following a lithium-bromine exchange to generate 4-lithio-5-fluoro-2-methoxypyridine, the subsequent elimination of lithium fluoride (B91410) (LiF) from the C4 and C5 positions would yield a 2-methoxy-4,5-pyridyne. This is a plausible route, as the elimination of LiF is a known method for generating arynes.
Direct experimental evidence for pyridyne generation from this compound is scarce in the literature, but the analysis of its structure suggests it is a potential, if complex, precursor.
Chemoselectivity in Multi-Substituted Pyridines
Regioselective Functionalization Studies
The presence of multiple, electronically distinct functional groups on this compound makes chemoselectivity a critical consideration in its synthetic transformations. The primary sites of reactivity are the C-Br bond, the C-F bond, and the C-H bonds susceptible to deprotonation.
Regioselective functionalization primarily revolves around two strategies:
Metal-Catalyzed Cross-Coupling: The carbon-bromine bond at C4 is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. ossila.comsigmaaldrich.com These reactions would be expected to proceed selectively at the C-Br bond over the more inert C-F bond, allowing for the introduction of a wide variety of substituents at the C4 position.
Lithiation and Electrophilic Quench: As discussed, lithiation presents a regiochemical challenge. The outcome is highly dependent on reaction conditions (temperature, base, solvent). By carefully controlling these parameters, it may be possible to favor either the C3-lithiated or C4-lithiated species. Trapping these intermediates with different electrophiles would lead to distinct, regioselectively functionalized products. For instance, trapping the C4-lithiated species (from Li-Br exchange) with an electrophile like DMF would yield 4-formyl-5-fluoro-2-methoxypyridine.
The fluorine atom at C5 is generally less reactive towards nucleophilic aromatic substitution (SNAr) than a halogen at the C2 or C4 positions, which are activated by the pyridine nitrogen. However, its reactivity could be enhanced in specific contexts, adding another layer to the compound's chemoselective profile.
Development of Derivatives and Analogs
Synthesis of Polyfunctionalized Pyridines
The functionalization of pyridine (B92270) rings is a key area of organic synthesis due to the prevalence of the pyridine motif in pharmaceuticals and agrochemicals. researchgate.netnih.gov Starting from 4-Bromo-5-fluoro-2-methoxypyridine, chemists have access to routes for creating highly substituted pyridine structures.
A significant application of this compound is its role as a key intermediate in the synthesis of halogen-rich pyridines, which are themselves powerful building blocks. fluoromart.com One such important intermediate is 5-Bromo-2-chloro-4-fluoro-3-iodopyridine. acs.orgnih.govscilit.com The synthesis of this unique pentasubstituted pyridine is achieved through a multi-step process that leverages halogen dance reactions. acs.orgnih.gov
The process begins with the conversion of commercially available materials to generate a precursor, which then undergoes ortho-lithiation and subsequent halogen dance reactions to yield 5-bromo-2-chloro-4-fluoro-3-iodopyridine. acs.org This compound is one of only a few known (H, F, Cl, Br, I)-substituted pyridines, making it a valuable and unique tool for further chemical synthesis. acs.orgscilit.com The regioselectivity of these reactions is crucial and allows for the precise installation of different halogen atoms at specific positions on the pyridine ring.
| Compound Name | Molecular Formula | Role in Synthesis | Reference |
|---|---|---|---|
| This compound | C6H5BrFNO | Starting material for halogen-rich intermediates. | fluoromart.com |
| 5-Bromo-2-chloro-4-fluoropyridine | C5H2BrClFN | Intermediate in the synthesis of 5-Bromo-2-chloro-4-fluoro-3-iodopyridine. | acs.org |
| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | C5BrClFIN | Halogen-rich intermediate for the synthesis of diverse pentasubstituted pyridines. | acs.orgnih.govscilit.com |
| 3-Bromo-6-chloro-4-fluoro-2-iodopyridine | C5BrClFIN | Isomeric halogen-rich intermediate also synthesized via halogen dance reactions. | acs.org |
Once the halogen-rich intermediate, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, is synthesized, it serves as a versatile platform for introducing a wide array of functional groups. researchgate.net The differential reactivity of the carbon-halogen bonds allows for selective functionalization. A key strategy involves the C6 magnesiation of the pyridine ring, followed by trapping the resulting organometallic species with various electrophiles. nih.govscilit.com This method enables the generation of a variety of pentasubstituted pyridines with desired functionalities tailored for further chemical manipulations. nih.govscilit.com
Furthermore, the presence of multiple halogen atoms allows for regioselective nucleophilic aromatic substitution (SNAr) reactions, providing another avenue for introducing diverse substituents. researchgate.net By choosing appropriate nucleophiles and reaction conditions, specific halogens can be displaced to install new functional groups, leading to highly functionalized pyridines that are valuable building blocks in drug design and medicinal chemistry. researchgate.net
Pyridine Nucleoside Analogs
The structural similarity of pyridines to pyrimidines has led to the exploration of pyridine-based nucleoside analogs as potential therapeutic agents. The fluorine atom in this compound makes it an attractive starting material for analogs of important fluorinated nucleosides.
This compound has been identified as a useful building block for the synthesis of pyridine nucleosides that are structurally related to the clinically significant compounds 5-fluorocytosine (B48100) and 5-fluorouracil (B62378). fluoromart.com 5-Fluorocytosine is an antifungal drug, and both it and 5-fluorouracil are used in cancer chemotherapy. researchgate.netnih.govnih.gov The synthesis of analogs of these compounds is of great interest in medicinal chemistry for the development of new drugs with improved efficacy or novel mechanisms of action. fluoromart.com The presence of the fluorine at the 5-position of the pyridine ring in the starting material is key for creating these structural mimics.
| Compound Name | Therapeutic Class | Significance | Reference |
|---|---|---|---|
| 5-Fluorocytosine (5-FC) | Antifungal | Used to treat systemic fungal infections and is a key intermediate for other drugs. | researchgate.netnih.govvcu.edu |
| 5-Fluorouracil (5-FU) | Anticancer | A widely used chemotherapeutic agent that inhibits DNA synthesis. | nih.gov |
Other Heteroarylated Derivatives
The versatility of functionalized pyridines extends to their use as ligands in organometallic chemistry, leading to the creation of novel complexes with potential catalytic or photophysical properties.
Alkylated and Dealkylated Pyridine Frameworks
The synthetic modification of the this compound framework through alkylation and dealkylation reactions is a key strategy for the development of new derivatives and analogs. These transformations primarily target the 2-methoxy group and the pyridine nitrogen, leading to compounds with altered electronic and steric properties, which can, in turn, influence their chemical reactivity and biological activity.
Dealkylation, specifically demethylation, of the 2-methoxy group in this compound yields the corresponding pyridin-2-one derivative, 4-bromo-5-fluoropyridin-2(1H)-one. This transformation is significant as it converts an aromatic ether into a lactam, introducing a hydrogen bond donor and altering the electronic nature of the pyridine ring. The demethylation of methoxypyridines can be achieved using various reagents, including strong acids or Lewis acids, which facilitate the cleavage of the methyl-oxygen bond.
Conversely, alkylation reactions can introduce a variety of alkyl groups onto the pyridine framework. While direct alkylation of the pyridine nitrogen in this compound can be challenging due to the electron-deficient nature of the ring, the dealkylated pyridin-2-one can be readily alkylated on the nitrogen atom. This N-alkylation is a common strategy to produce a diverse range of substituted pyridin-2-one derivatives. These alkylated and dealkylated derivatives serve as important intermediates in the synthesis of more complex molecules.
Table 1: Examples of Alkylated and Dealkylated Derivatives
| Compound Name | Molecular Formula | Structure | Modification Type |
|---|---|---|---|
| This compound | C₅H₃BrFNO | Parent Compound | |
| 4-Bromo-5-fluoropyridin-2(1H)-one | C₅H₃BrFNO | Dealkylated (Demethylated) |
Structure-Reactivity Relationship Studies of Analogs
The reactivity of analogs derived from this compound is intricately linked to the electronic properties and positions of the substituents on the pyridine ring. The interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy (B1213986) group, and the reactive bromine atom governs the molecule's behavior in various chemical transformations.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further modulated by the substituents. The fluorine atom at the 5-position acts as a strong electron-withdrawing group through its inductive effect, which decreases the electron density of the ring and makes it more susceptible to nucleophilic attack. Conversely, the methoxy group at the 2-position is an electron-donating group through resonance, which can partially counteract the effect of the fluorine and the ring nitrogen.
This electronic push-pull system has a profound impact on the reactivity of the bromine atom at the 4-position. The C4 position in pyridine is generally electron-deficient and a site for nucleophilic substitution. The bromine atom serves as a good leaving group and is a key handle for introducing molecular diversity through cross-coupling reactions. For instance, in Suzuki or Stille coupling reactions, the C-Br bond can be activated by a palladium catalyst to form a new carbon-carbon bond with a variety of coupling partners. The efficiency of these cross-coupling reactions is influenced by the electronic environment of the pyridine ring. For example, 2-bromo-5-fluoropyridine (B41290) is known to participate in Suzuki coupling reactions with phenylboronic acids. sigmaaldrich.com
Studies on substituted pyridines have shown that the rate and regioselectivity of reactions are highly dependent on the nature of the substituents. For instance, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution, while electron-donating groups can direct electrophilic attack. In the case of this compound and its analogs, the combination of substituents creates a unique reactivity profile that can be exploited for the synthesis of complex, functionalized pyridine derivatives. The dealkylation to the corresponding pyridin-2-one also significantly alters the reactivity, as the lactam system has a different electronic distribution and can participate in a different set of reactions compared to the parent methoxypyridine.
Applications in Medicinal Chemistry and Drug Discovery
Building Block for Pharmaceutical Intermediates
4-Bromo-5-fluoro-2-methoxypyridine serves as a crucial building block for the synthesis of more complex pharmaceutical intermediates. The reactivity of the bromine at the 4-position allows for its displacement or participation in coupling reactions, such as the Suzuki or Stille reactions, to form new carbon-carbon or carbon-heteroatom bonds. This versatility enables the construction of a wide array of substituted pyridine (B92270) derivatives that are themselves intermediates for active pharmaceutical ingredients (APIs). The presence of the fluoro and methoxy (B1213986) groups can also direct the regioselectivity of these reactions and impart desirable physicochemical properties to the resulting molecules.
Precursor for Therapeutically Relevant Compounds
The utility of this compound extends to the direct synthesis of compounds with demonstrated therapeutic relevance. Its structural features are incorporated into the final molecular scaffold of drugs targeting a variety of biological pathways.
In the quest for new treatments for HIV/AIDS, inhibitors of the HIV-1 integrase enzyme have emerged as a critical class of antiretroviral drugs. This enzyme is essential for the replication of the virus. Research has shown that this compound can be a key starting material in the multi-step synthesis of potent HIV-1 integrase inhibitors. For instance, it can be elaborated into complex heterocyclic systems like 7-benzylnaphthyridinones. The synthesis often involves a series of reactions, including nucleophilic substitution and cyclization, where the pyridine core of the starting material becomes a central feature of the final inhibitor. These compounds are designed to chelate metal ions in the active site of the integrase, thereby blocking its function. nih.gov
The serotonin (B10506) 5-HT3 receptor is a well-established target for the treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. nih.gov Selective antagonists of this receptor can effectively block the signaling pathways that trigger emesis. nih.gov this compound has been utilized as a precursor in the synthesis of novel 5-HT3 receptor antagonists. The pyridine moiety can be a key component of the pharmacophore responsible for binding to the receptor. The synthetic routes often involve modification of the substituents on the pyridine ring to optimize potency and selectivity for the 5-HT3 receptor over other serotonin receptor subtypes.
Design and Synthesis of Bioactive Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. researchgate.net this compound provides a versatile platform for the design and synthesis of novel bioactive pyridine scaffolds. researchgate.net The ability to selectively functionalize the different positions of the pyridine ring allows for the creation of libraries of compounds with diverse chemical structures. acs.org These libraries can then be screened for activity against a wide range of biological targets. The presence of the fluorine atom, in particular, is often sought after in drug design for its ability to enhance metabolic stability and binding affinity. The methoxy group can be retained or demethylated to a hydroxypyridine, which can act as a hydrogen bond donor, further increasing the potential for biological interactions.
Computational and Theoretical Chemistry Studies
Electronic Structure Calculations (e.g., Ab Initio, DFT)
Electronic structure calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 4-bromo-5-fluoro-2-methoxypyridine. These methods provide a detailed picture of the electron distribution and orbital energies within the molecule.
Analysis of Molecular Orbitals and Electron Density
The arrangement of substituents on the pyridine (B92270) ring significantly influences the molecule's electronic properties. The methoxy (B1213986) group (-OCH3) at the 2-position is an electron-donating group, increasing the electron density of the ring. Conversely, the bromo (-Br) and fluoro (-F) groups at the 4- and 5-positions, respectively, are electron-withdrawing. This push-pull electronic effect creates a unique electron density distribution across the aromatic system.
Computational analyses, such as those employing DFT with a suitable basis set (e.g., B3LYP/6-31G*), can quantify the electron density at various points on the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO is indicative of the molecule's ability to donate electrons, and its localization suggests the most probable sites for electrophilic attack. The LUMO, on the other hand, indicates the ability to accept electrons, highlighting potential sites for nucleophilic attack.
For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the pyridine ring and the oxygen of the methoxy group. The LUMO is likely to be a π* orbital of the pyridine ring, with its energy lowered by the electron-withdrawing halogen substituents.
Table 1: Hypothetical Molecular Orbital Analysis of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
| HOMO | -8.5 | p-orbitals of C2, C6, N, and O(methoxy) |
| LUMO | -1.2 | π* orbitals of the pyridine ring (C3, C4, C5) |
| HOMO-1 | -9.1 | p-orbitals of Br and F |
| LUMO+1 | -0.5 | σ* orbitals associated with C-Br and C-F bonds |
Note: The data in this table is illustrative and based on general principles of computational chemistry for similar molecules. Actual values would require specific calculations.
Prediction of Reactivity Profiles
Computational models can predict the most likely sites for both electrophilic and nucleophilic attack by calculating molecular electrostatic potential (MEP) maps and Fukui functions. The MEP map visually represents the charge distribution, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) for nucleophilic attack. For this compound, the region around the nitrogen atom and potentially the carbon atom bearing the methoxy group would exhibit a more negative potential, while the carbon atoms attached to the halogens would show a more positive potential.
Table 2: Predicted Reactivity Profile of this compound
| Reaction Type | Predicted Site of Attack | Rationale |
| Electrophilic Aromatic Substitution | C3 or C6 | The electron-donating methoxy group at C2 directs electrophiles to the ortho (C3) and para (C6) positions. The C3 position is sterically less hindered. |
| Nucleophilic Aromatic Substitution | C4 or C5 | The electron-withdrawing bromo and fluoro groups make the carbon atoms to which they are attached electron-deficient and thus susceptible to nucleophilic attack. |
| Reaction with Organometallics | C4 (via halogen-metal exchange) | The C-Br bond is typically more reactive in halogen-metal exchange reactions than the C-F bond. |
Note: This table presents predicted reactivity based on established principles of organic chemistry and computational predictions for substituted pyridines.
Reaction Mechanism Elucidation
Theoretical chemistry provides powerful tools to investigate the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can understand the step-by-step process of bond breaking and formation.
Transition State Analysis
For any proposed reaction mechanism, the identification and characterization of transition states are paramount. A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction. Computational methods can locate these transient structures and calculate their energies and geometries. For instance, in a nucleophilic aromatic substitution reaction on the pyridine ring, the transition state would involve the attacking nucleophile and the leaving group simultaneously interacting with the ring carbon. Analysis of the vibrational frequencies of the calculated transition state structure is used to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Modeling and Docking Studies
The structural and electronic information obtained from computational studies is crucial for molecular modeling and docking, particularly in the context of drug discovery. nih.govnih.gov Pyridine derivatives are common scaffolds in medicinal chemistry, and understanding how they interact with biological macromolecules is key to designing new therapeutic agents. rsc.orgresearchgate.netacs.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a target protein. nih.gov This allows for the visualization of potential binding modes and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's active site.
For this compound, the nitrogen atom can act as a hydrogen bond acceptor, while the fluoro and bromo substituents can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The methoxy group can also engage in hydrogen bonding or hydrophobic interactions. Docking studies can help to rationalize the biological activity of existing compounds and to guide the design of new molecules with improved affinity and selectivity for a particular biological target.
Table 3: Potential Interaction Points of this compound in a Protein Binding Site
| Functional Group | Potential Interaction Type |
| Pyridine Nitrogen | Hydrogen Bond Acceptor |
| Methoxy Group | Hydrogen Bond Acceptor (Oxygen), Hydrophobic Interactions (Methyl group) |
| Fluoro Group | Halogen Bond Donor, Weak Hydrogen Bond Acceptor |
| Bromo Group | Halogen Bond Donor, Hydrophobic Interactions |
Note: The interactions listed are potential and their occurrence and strength would depend on the specific amino acid residues present in the protein's binding pocket.
Analysis of Substituent Effects on Pyridine Ring Properties
The electronic properties of the pyridine ring in this compound are a complex interplay of the inductive and resonance effects of its three substituents. These effects modulate the ring's acidity, basicity, and aromaticity, which in turn influence its reactivity and potential as a pharmacophore.
Acidity and Basicity: The basicity of the pyridine nitrogen is a critical parameter. It is well-established that electron-withdrawing substituents decrease the basicity of the pyridine nitrogen (and increase the acidity of the corresponding pyridinium (B92312) ion), while electron-donating substituents increase its basicity. academicdirect.org The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. utexas.edu
Bromo and Fluoro Substituents: Both bromine and fluorine are halogens and are considered electron-withdrawing groups due to their high electronegativity (inductive effect, -I). This effect tends to pull electron density away from the pyridine ring, thereby decreasing the electron density on the nitrogen atom and making it less basic.
Methoxy Substituent: The methoxy group, in contrast, is an electron-donating group through resonance (+R effect) when at the ortho or para position, although it also has a weaker electron-withdrawing inductive effect (-I). In the 2-position, its electron-donating resonance effect can increase the electron density on the ring nitrogen, thus increasing its basicity.
The net effect on the basicity of this compound is a balance of these opposing influences. Computational studies on substituted pyridines have shown that the pKa can be calculated with reasonable accuracy, taking into account the contributions of each substituent. academicdirect.orgacs.org Given the presence of two strong electron-withdrawing halogens, it is anticipated that this compound will be significantly less basic than pyridine itself.
Table 2: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σmeta | σpara |
| -F | +0.34 | +0.06 |
| -Br | +0.39 | +0.23 |
| -OCH3 | +0.12 | -0.27 |
Note: These values are for substituents on a benzene (B151609) ring and serve as an approximation for the pyridine system. The electronic effects can be slightly different in a heterocyclic ring.
Aromaticity: The aromaticity of the pyridine ring can also be influenced by its substituents. Aromaticity is often quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.commdpi.com The HOMA index is based on the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system like benzene.
Advanced Spectroscopic and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-Bromo-5-fluoro-2-methoxypyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete characterization.
Elucidation of Regio- and Stereochemistry
The substitution pattern on the pyridine (B92270) ring can be unequivocally determined using a suite of NMR techniques.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The fluorine and bromine atoms are electron-withdrawing, which would typically shift the signals of nearby protons downfield. The methoxy group is electron-donating, causing an upfield shift for adjacent protons. The coupling between the fluorine atom and the protons (J-coupling) would provide critical information for assigning the signals to specific protons on the ring. Long-range couplings between protons would further confirm their relative positions.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are also significantly affected by the attached substituents. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant, which is a characteristic feature. The carbons bonded to bromine and the methoxy group would also have predictable chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| H-3 | ~6.8 - 7.2 | - | ³J(H-F) |
| H-6 | ~7.8 - 8.2 | - | ⁴J(H-F) |
| OCH₃ | ~3.9 - 4.1 | ~53 - 56 | - |
| C-2 | - | ~160 - 165 | ²J(C-F) |
| C-3 | - | ~110 - 115 | ²J(C-F) |
| C-4 | - | ~115 - 120 | ¹J(C-Br) |
| C-5 | - | ~145 - 150 | ¹J(C-F) |
| C-6 | - | ~140 - 145 | ³J(C-F) |
Note: The predicted values are based on general principles and data from similar substituted pyridines and are for illustrative purposes.
Conformational Analysis
The methoxy group at the 2-position of the pyridine ring can exhibit rotational isomerism. The preferred conformation of this group relative to the pyridine ring can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can detect through-space interactions between the methoxy protons and the proton at the 3-position of the pyridine ring. The strength of the NOE signal would be dependent on the distance between these protons, allowing for the determination of the dominant conformer.
Dimeric Structure Confirmation
Halogenated pyridines can form dimeric structures in the solid state or in solution through non-covalent interactions such as halogen bonding or π-π stacking. While there is no specific literature on the dimeric structure of this compound, NMR techniques could be employed to investigate such possibilities. For instance, concentration-dependent NMR studies could reveal changes in chemical shifts or diffusion coefficients that might indicate the formation of aggregates. Solid-state NMR spectroscopy would be a powerful tool to directly probe the intermolecular interactions in the crystalline form.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state.
Identification of Functional Groups
The IR and Raman spectra of this compound would display characteristic bands corresponding to the various functional groups.
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the methoxy group would appear in the 2850-2960 cm⁻¹ range.
C=C and C=N stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) would be observed in the 1400-1600 cm⁻¹ region.
C-O stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the IR spectrum, typically around 1250 cm⁻¹.
C-F and C-Br stretching: The C-F stretching vibration would likely appear in the 1000-1100 cm⁻¹ region, while the C-Br stretching vibration would be found at lower wavenumbers, typically below 700 cm⁻¹.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |
| C=C/C=N stretch (ring) | 1400-1600 | 1400-1600 |
| C-O stretch | ~1250 | Weak |
| C-F stretch | 1000-1100 | 1000-1100 |
| C-Br stretch | < 700 | < 700 |
Conformational Insights
The vibrational spectra can also provide information about the conformation of the methoxy group. The position and shape of certain vibrational bands, particularly those involving the methoxy group and the adjacent ring atoms, may be sensitive to the rotational conformation. By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to deduce the preferred orientation of the methoxy group.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This provides critical information about the molecular weight and elemental composition of a compound.
For this compound (C₆H₅BrFNO), mass spectrometry confirms its molecular weight and provides insights into its structure through controlled fragmentation. The presence of a bromine atom is distinctly characterized by a pair of isotopic peaks (M and M+2) of nearly equal intensity, which is a hallmark signature for bromine-containing compounds.
The exact or monoisotopic mass of the compound is approximately 204.95386 Da. uni.lu The nominal molecular weight is approximately 206.02 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass with high precision.
While specific fragmentation data for this exact isomer is not widely published, analysis of related structures allows for the prediction of its fragmentation pathways under electron ionization (EI) conditions. Common fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the elimination of a carbonyl group (CO). Cleavage of the carbon-bromine bond is another expected fragmentation pathway.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts Data based on the isomeric compound 5-bromo-4-fluoro-2-methoxypyridine. uni.lu
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M]+ | 204.95331 | 148.8 |
| [M+H]+ | 205.96114 | 129.8 |
| [M+Na]+ | 227.94308 | 143.4 |
| [M+K]+ | 243.91702 | 133.2 |
| [M+NH₄]+ | 222.98768 | 151.6 |
X-ray Crystallography (if applicable to derivatives)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the structural elucidation of novel compounds and their derivatives.
Chromatographic Methods for Purity and Reaction Monitoring
Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying components of a mixture. For this compound, both gas and liquid chromatography are routinely employed to assess purity and monitor the progress of chemical reactions.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column.
The retention time provides a quantitative measure, while the coupled mass spectrometer identifies the eluting components based on their mass spectra. This method is highly effective for determining the purity of the final product and identifying any byproducts or unreacted starting materials. xsjs-cifs.com A typical analysis would involve a non-polar or medium-polarity capillary column and a temperature program that ramps from a low to a high temperature to ensure the elution of all components. eurl-pesticides.eu
High-performance liquid chromatography (HPLC) is a versatile technique used for the separation and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, reversed-phase HPLC is a common method for purity assessment. chemimpex.com
In a typical setup, the compound is separated on a non-polar stationary phase (like a C18 column) using a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the solvent composition is changed over time, is often used to achieve optimal separation. Detection is commonly performed using a UV detector set at a wavelength where the pyridine ring absorbs strongly, or with a mass spectrometer for enhanced sensitivity and specificity (LC-MS). nih.gov
Table 2: Typical Chromatographic Conditions for Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) | Reversed-phase column (e.g., C18, 4.6 x 150 mm) |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Gradient of Acetonitrile and Water |
| Detector | Mass Spectrometer (MS) | UV-Vis or Mass Spectrometer (MS) |
| Primary Use | Purity analysis, byproduct identification | Purity determination, quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
